MFCD18314758
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Overview
Description
(S)-3-Amino-3-(3-fluoro-phenyl)-propionic acid: is a chemical compound with the molecular formula C9H10FNO2 and a molecular weight of 183.1796 . This compound is known for its unique structure, which includes an amino group, a fluoro-substituted phenyl ring, and a propionic acid moiety.
Preparation Methods
The synthesis of (S)-3-Amino-3-(3-fluoro-phenyl)-propionic acid can be achieved through various synthetic routes. One common method involves the use of starting materials such as 3-fluorobenzaldehyde and glycine. The reaction typically proceeds through a series of steps including condensation, reduction, and hydrolysis under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
(S)-3-Amino-3-(3-fluoro-phenyl)-propionic acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
(S)-3-Amino-3-(3-fluoro-phenyl)-propionic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of (S)-3-Amino-3-(3-fluoro-phenyl)-propionic acid involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction mechanisms and metabolic processes. Detailed studies are required to fully elucidate the exact molecular targets and pathways .
Comparison with Similar Compounds
(S)-3-Amino-3-(3-fluoro-phenyl)-propionic acid can be compared with other similar compounds such as:
- (S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid
- (S)-3-Amino-3-(2-fluoro-phenyl)-propionic acid
- (S)-3-Amino-3-(3-chloro-phenyl)-propionic acid These compounds share structural similarities but differ in the position and type of substituents on the phenyl ring. The unique properties of (S)-3-Amino-3-(3-fluoro-phenyl)-propionic acid, such as its specific binding affinity and reactivity, make it distinct from its analogs .
Properties
IUPAC Name |
5-(2-chloro-5-hydroxyphenyl)-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-12-3-2-10(16)6-11(12)8-1-4-13(17)9(5-8)7-15/h1-7,16-17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNCOJYXNWETGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)O)Cl)C=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685206 |
Source
|
Record name | 2'-Chloro-4,5'-dihydroxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10685206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261944-27-7 |
Source
|
Record name | 2'-Chloro-4,5'-dihydroxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10685206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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